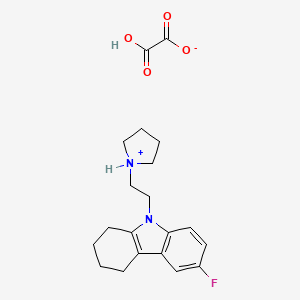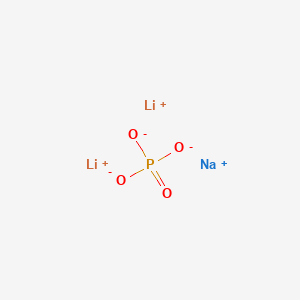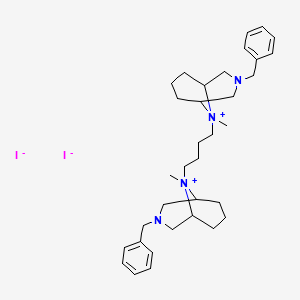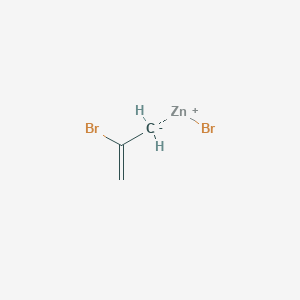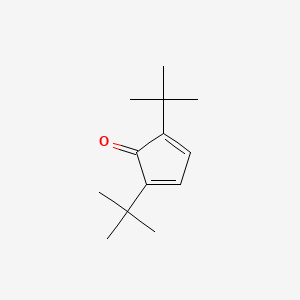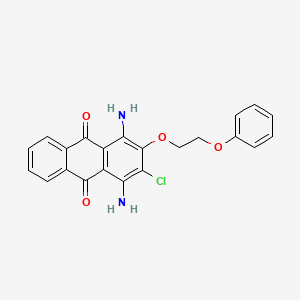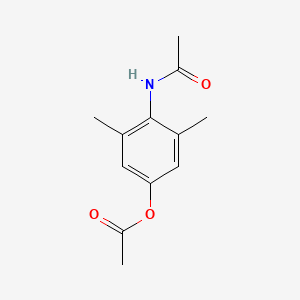
Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- is an organic compound that belongs to the class of amides. It is derived from acetic acid and is known for its various applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyloxy group and dimethylphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- can be achieved through several methods. One common approach involves the acetylation of the hydroxyl group of the parent compound, resulting in the formation of the acetyloxy derivative . This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agents, along with a base such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of substituted phenylacetic acids with heterocyclic amines in the presence of coupling agents like EDC.HCl has been reported . This method allows for the large-scale production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a prodrug of acetaminophen, it undergoes hydrolysis to release the active drug, which then exerts its analgesic and antipyretic effects by inhibiting the enzyme cyclooxygenase (COX) . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic drug.
N-(4-acetyloxyphenyl)acetamide: Another derivative with similar properties and applications.
Uniqueness
Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- is unique due to its specific structural features, such as the presence of the acetyloxy group and dimethylphenyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
33098-86-1 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4-acetamido-3,5-dimethylphenyl) acetate |
InChI |
InChI=1S/C12H15NO3/c1-7-5-11(16-10(4)15)6-8(2)12(7)13-9(3)14/h5-6H,1-4H3,(H,13,14) |
InChI Key |
WKGVDZPWQNGVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


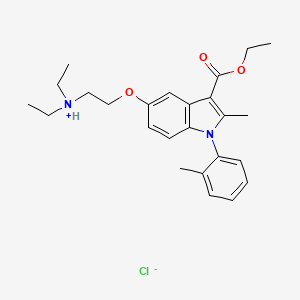
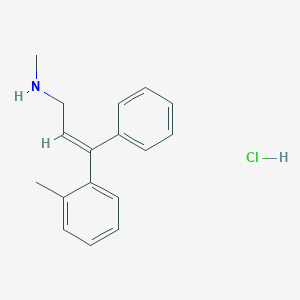
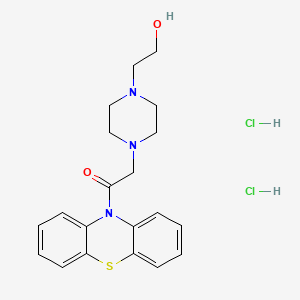
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
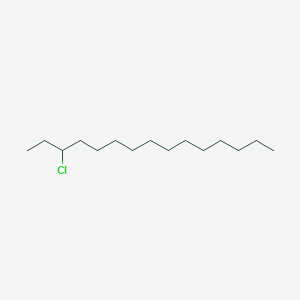
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
